molecular formula C13H14Cl3NO3 B3932067 2,2,2-TRICHLORO-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE

2,2,2-TRICHLORO-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE

Cat. No.: B3932067
M. Wt: 338.6 g/mol
InChI Key: DGUDPVKKEPXKLP-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone is a complex organic compound with a unique structure that includes trichloromethyl and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with trichloroacetyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce methyl derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone involves its interaction with various molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to biological effects. The isoquinoline moiety may also play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-1-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone is unique due to its combination of trichloromethyl and isoquinoline moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,2,2-trichloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl3NO3/c1-19-10-5-8-3-4-17(12(18)13(14,15)16)7-9(8)6-11(10)20-2/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUDPVKKEPXKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C(Cl)(Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,2-TRICHLORO-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE
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2,2,2-TRICHLORO-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE
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2,2,2-TRICHLORO-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE
Reactant of Route 4
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2,2,2-TRICHLORO-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE
Reactant of Route 5
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2,2,2-TRICHLORO-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE
Reactant of Route 6
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2,2,2-TRICHLORO-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE

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